6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to prepare the (1-methyl-1H-imidazol-2-yl)methanol derivatives by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by reacting 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . Further transformations yield the desired compound.
Scientific Research Applications
Antiprotozoal Agents
Research indicates the synthesis of novel compounds with strong DNA affinities, exhibiting significant in vitro and in vivo activity against protozoal infections such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings highlight the potential of these compounds as antiprotozoal agents, demonstrating excellent activity in protozoal models and showcasing the therapeutic potential of such chemical structures in treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).
Heterocyclic Chemistry
Another study focuses on the synthesis of thiazolopyrimidines, thiazolodipyrimidines, and heterocyclothiazolopyrimidines, illustrating the compound's versatility in creating diverse heterocyclic structures. This research underscores the compound's utility in developing new chemical entities with potential biological activities, contributing to the broader field of heterocyclic chemistry (Sherif et al., 1993).
Anti-Inflammatory and Analgesic Agents
Compounds derived from the synthesis involving 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide have been evaluated for their anti-inflammatory and analgesic properties. The research demonstrates that certain derivatives exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting the compound's applicability in designing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
A study synthesizing novel pyrazolopyrimidines derivatives has indicated their potential as anticancer and anti-5-lipoxygenase agents. These derivatives were tested for cytotoxicity against cancer cell lines and for inhibiting the 5-lipoxygenase pathway, showing promising results that could lead to new cancer therapies and treatments for diseases involving the lipoxygenase pathway (Rahmouni et al., 2016).
Antioxidant and Antimicrobial Activity
Compounds synthesized from this chemical structure have been investigated for their antioxidant and antimicrobial activities. This includes the potential for creating novel therapeutics with antioxidant properties and antimicrobial efficacy against various pathogens, contributing to the field of infectious diseases and oxidative stress management (Youssef & Amin, 2012).
Future Directions
Properties
IUPAC Name |
6-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-20-12-8-11(16-9-17-12)13(19)15-5-7-18-6-4-14-10(18)2/h4,6,8-9H,3,5,7H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZIODJMBADDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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